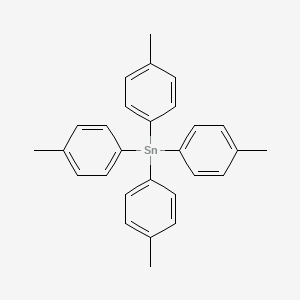

Tetra-p-tolyltin

Beschreibung

Eigenschaften

IUPAC Name |

tetrakis(4-methylphenyl)stannane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C7H7.Sn/c4*1-7-5-3-2-4-6-7;/h4*3-6H,1H3; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYTDOHOTDDKRRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)[Sn](C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28Sn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Characterization and Conformational Dynamics of Tetra P Tolyltin

Spectroscopic Probes for Molecular Structure Elucidation

Spectroscopic methods are pivotal in determining the three-dimensional arrangement of atoms in Tetra-p-tolyltin and understanding the forces that govern its internal motions.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for investigating the structure and dynamics of this compound in solution.

Studies utilizing ¹³C NMR relaxation have provided significant insights into the molecular motions of this compound. By applying the Woessner approach to ¹³C relaxation data in a chloroform-d (B32938) (CDCl₃) solution across a temperature range of 5-42 °C, researchers have determined the correlation times for rotational motions and the associated activation barriers. acs.orgnih.govacs.org These studies indicate that the relaxation of hydrogen-bearing carbons is primarily governed by dipole-dipole interactions with the protons directly bonded to them. acs.org

| Parameter | Value | Reference |

| Temperature Range for ¹³C Relaxation Study | 5-42 °C | nih.gov |

| Solvent for ¹³C Relaxation Study | CDCl₃ | nih.gov |

| Activation Barrier for Tolyl Group Rotation | Higher than Phenyl Rotation | acs.orgnih.gov |

The rotational dynamics of the tolyl rings and the hindered rotation of the methyl groups in this compound are of particular interest. The activation barrier for the rotation of the tolyl group is significantly higher than that for phenyl group rotation in analogous compounds. acs.orgnih.gov This increased barrier is attributed to a combination of factors, including hyperconjugation of the methyl group and interactions between the π-electrons of the aromatic ring and the 5d orbitals of the tin atom. acs.orgnih.govresearchgate.net

An interesting finding from these studies is that the Woessner approach, while effective for analyzing ring rotation, yields an unusually high barrier for the methyl group's rotation. acs.orgnih.gov This has led to the proposal of a model involving correlated rotations of the tolyl ring and the methyl group to explain this observation. acs.orgnih.gov Quantum mechanical computations have also been employed to calculate the rotational energy barriers for comparison with experimental data. acs.org

Multinuclear NMR studies, incorporating ¹H, ¹³C, and ¹¹⁹Sn nuclei, have been instrumental in characterizing the solution-state conformations of this compound and related organotin compounds. researchgate.netresearchgate.net The chemical shifts observed in these spectra provide valuable information about the electronic environment of the nuclei. For instance, ¹¹⁹Sn NMR spectra for tetraaryltin compounds, including this compound, typically show a single sharp singlet, confirming the presence of a single species with equivalent organic groups attached to a tetracoordinated tin atom in solution. researchgate.net These spectroscopic data are crucial for confirming the structures of newly synthesized derivatives. researchgate.net

| Nucleus | Observation | Significance |

| ¹¹⁹Sn | Single sharp singlet | Confirms a single species with a tetracoordinated tin atom in solution. |

| ¹H, ¹³C | Provide data for structural characterization | Used in conjunction with other spectral data to confirm molecular structure. |

Vibrational Spectroscopy (Infrared and Raman) for Molecular Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers a complementary perspective on the molecular structure and interactions within this compound. acs.orgnih.govresearchgate.net IR and chemical shift data support the theory of hyperconjugation of the methyl group and its correlation with the interaction between the π-electrons and the 5d orbitals of the tin atom. acs.orgnih.govresearchgate.net These interactions are believed to contribute to the observed hindrances in the rotation of both the tolyl ring and the methyl group. acs.orgnih.gov

Raman spectroscopy has been used to study the dynamics of similar molecules like tetraphenyltin, where the spectrum revealed more modes than expected from simple external vibrations, suggesting a mixing of internal phenyl vibrations with lattice modes. researchgate.net This highlights the sensitivity of vibrational modes, particularly torsional ones involving phenyl ring librations, to external influences and intermolecular forces. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Interactions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, providing information on electronic interactions. The UV-Vis spectrum of this compound has been determined in solvents like cyclohexane (B81311) and chloroform. researchgate.net The absorption of UV or visible radiation corresponds to the excitation of outer electrons, specifically transitions involving π, σ, and n electrons in organic molecules. shu.ac.uk The resulting spectrum displays absorption bands corresponding to different structural groups within the molecule. shu.ac.uk

For this compound, the spectrum indicates that while the methylene (B1212753) group shields the tin atom from the mesomeric effect of the phenyl group, the inductive effect of the tin atom remains influential. researchgate.net The analysis of the vibrational fine structures within the UV-Vis spectrum provides further detail on these electronic interactions. researchgate.net

Mössbauer Spectroscopy for Electronic Environment Analysis at Tin Centers

Mössbauer spectroscopy is a highly sensitive technique for probing the electronic environment of tin nuclei, providing valuable insights into oxidation states, coordination geometries, and the nature of chemical bonding. acs.orgritverc.commpg.de The key parameters derived from a ¹¹⁹Sn Mössbauer spectrum are the isomer shift (IS) and the quadrupole splitting (QS). mpg.dewikipedia.org The isomer shift is indicative of the s-electron density at the tin nucleus, which allows for the determination of the tin atom's oxidation state. acs.org For this compound, as with other tetravalent organotin(IV) compounds, the tin atom is in the +4 oxidation state. This results in a low s-electron density around the nucleus, leading to isomer shift values that are typically low and fall within a predictable range for tetracoordinated organotin(IV) species. acs.orgbsmiab.org

Quadrupole splitting arises from the interaction between the nuclear quadrupole moment and an asymmetric electric field gradient at the tin nucleus. wikipedia.org In a molecule with perfect tetrahedral symmetry, such as an idealized this compound, the electric field gradient would be zero, resulting in a QS value of zero. However, distortions from this ideal geometry, caused by steric or electronic effects of the ligands or by crystal packing forces, lead to a non-zero QS. rsc.org Studies on sterically crowded organotin halides have shown that distortions from tetrahedral geometry directly correlate with an increase in the QS value. rsc.org Therefore, the measurement of a non-zero quadrupole splitting for this compound in the solid state provides direct evidence of a distorted tetrahedral environment around the central tin atom. bsmiab.org

| Compound Type | Expected Isomer Shift (IS) (mm/s, relative to BaSnO₃) | Expected Quadrupole Splitting (QS) (mm/s) | Inferred Geometry |

|---|---|---|---|

| Tetravalent Organotin (e.g., this compound) | ~0 to 1.60 | > 0 | Distorted Tetrahedral |

| Divalent Tin (Sn(II)) | ~2.6 to 4.0 | Variable, often large | Variable, often asymmetric |

Crystallographic Studies of this compound and Analogues

The nature and position of substituents on the phenyl rings can significantly influence the molecular geometry of tetraaryltins through steric and electronic effects. libretexts.orgnumberanalytics.com Steric hindrance occurs when bulky groups are in close proximity, causing repulsion that can lead to distortions in bond angles and lengths. numberanalytics.com

In the case of this compound, the methyl groups are in the para position of the phenyl rings, which is the position most remote from the central tin atom. Consequently, the steric hindrance imposed by the para-methyl groups on the C₄Sn core is minimal. masterorganicchemistry.commasterorganicchemistry.com This contrasts sharply with analogues bearing ortho-substituents, such as tetra(o-tolyl)tin. The placement of a methyl group in the ortho position leads to significant steric repulsion with the tin atom and the other ligands, which can cause a lengthening of the Sn-C bonds and more severe distortions of the C-Sn-C bond angles away from the ideal tetrahedral value. researchgate.net Therefore, the conformation of this compound is expected to be less distorted from an ideal tetrahedron compared to its ortho-substituted counterparts, though not perfectly symmetrical due to crystal packing effects and the inherent bulk of the tolyl groups themselves. bsmiab.org

The structural parameters obtained from X-ray diffraction allow for a detailed analysis of the bonding and geometry around the tin center. The Sn-C bond length in tetraaryltins is a key indicator of the strength of the tin-carbon bond and is sensitive to the electronic and steric nature of the aryl group. researchgate.netresearchgate.net In related tetraaryltin compounds, Sn-C bond lengths typically fall in the range of 2.13 Å to 2.15 Å. researchgate.net

The geometry around the tin atom in this compound is nearly tetrahedral, but with slight deviations from the ideal tetrahedral angle of 109.5°. These distortions are a quantitative measure of the steric strain within the molecule. For comparison, in tetraphenyltin, the C-Sn-C angles vary, with values of 108.9(2)° and 110.5(2)° reported, indicating a slight distortion. researchgate.net Similar minor distortions are expected for this compound, where the C-Sn-C angles will deviate slightly from 109.5° as the molecule adjusts to optimize its conformation in the solid state, balancing intramolecular and intermolecular forces. rsc.org

| Compound | Average Sn-C Bond Length (Å) | Range of C-Sn-C Bond Angles (°) | Reference |

|---|---|---|---|

| Tetraphenyltin | 2.143(5) | 108.9(2) - 110.5(2) | researchgate.net |

| Tetra(p-ethoxyphenyl)tin | 2.130(6) | avg. 109.4(2) | researchgate.net |

| (E)-(but-2-enyl)triphenyltin | Sn-C(phenyl) avg. ~2.14, Sn-C(alkenyl) ~2.17 | 107.5(2) - 112.8(2) | rsc.org |

Reactivity Profiles and Mechanistic Investigations of Tetra P Tolyltin

Electrophilic Cleavage Reactions

Electrophilic cleavage is a characteristic reaction of tetraorganotin compounds, where an electrophile attacks the carbon-tin bond, leading to the substitution of an organic group. The reactivity and selectivity of these reactions are influenced by the nature of the electrophile, the solvent, and the steric and electronic properties of the organic groups attached to the tin atom.

Reactions with Monohalocarboxylic Acids and Bond Cleavage Selectivity

The reaction between tetra-p-tolyltin and monohalocarboxylic acids, such as monochloroacetic acid, serves as a key example of electrophilic cleavage. While specific kinetic data for this compound is not extensively detailed in readily available literature, the general mechanism involves the electrophilic attack of the acid on one of the tolyl groups. This process typically results in the cleavage of one tin-carbon bond, yielding a tri-p-tolyltin carboxylate and toluene (B28343).

The selectivity of bond cleavage in unsymmetrical tetraorganotin compounds (R₃SnR') is well-documented, but in symmetrical compounds like this compound, the four Sn-C bonds are equivalent. Therefore, the cleavage of the first tolyl group is not subject to selectivity between different organic groups. The primary products of the initial reaction are tri-p-tolyltin monochloroacetate and toluene. Subsequent cleavage of the remaining tolyl groups can occur under more forcing conditions, leading to di- and mono-tolyltin species. The general preference for the cleavage of aryl groups over many alkyl groups is a known trend in organotin chemistry.

Steric Factors Governing Reactivity Differences (e.g., para-, meta-, ortho-Tolyl)

Steric hindrance plays a crucial role in determining the rate of electrophilic attack at the tin-carbon bond. The reactivity of tetra-tolyltin isomers is expected to follow the order: para > meta > ortho. This trend is attributed to the increasing steric bulk around the tin center, which hinders the approach of the electrophile.

The para-tolyl isomer, with the methyl group positioned away from the tin atom, presents the least steric hindrance, allowing for easier access by the electrophile. In contrast, the ortho-tolyl isomer features a methyl group adjacent to the tin-carbon bond. This proximity creates significant steric crowding, shielding the tin-carbon bond and thereby reducing the rate of electrophilic cleavage. The meta-tolyl isomer represents an intermediate case. This reactivity pattern is a classic example of how steric effects can govern reaction rates in organometallic chemistry.

Table 1: Predicted Reactivity of Tolyltin Isomers in Electrophilic Cleavage

| Isomer | Substituent Position | Steric Hindrance | Predicted Relative Reactivity |

| Tetra-o-tolyltin | Ortho (2-position) | High | Low |

| Tetra-m-tolyltin | Meta (3-position) | Moderate | Intermediate |

| This compound | Para (4-position) | Low | High |

Cleavage by Halosulfonic Acids for Organotin Sulfonate Synthesis

The reaction of this compound with halosulfonic acids, such as chlorosulfonic acid (ClSO₃H), provides a direct route for the synthesis of organotin sulfonates. This reaction is another example of electrophilic cleavage, where the highly electrophilic sulfur atom of the halosulfonic acid attacks the aryl group.

The probable mechanism involves the cleavage of one or two tolyl groups, depending on the stoichiometry and reaction conditions. The reaction with one equivalent of halosulfonic acid would yield tri-p-tolyltin sulfonate. Using two equivalents could lead to the formation of di-p-tolyltin disulfonate. These organotin sulfonates are valuable precursors and intermediates in organic and materials science.

Nucleophilic and Radical Substitution Mechanisms at Tin Centers

Beyond electrophilic attack on the carbon ligand, the tin center itself is susceptible to both nucleophilic and radical substitution, leading to the cleavage of the tin-carbon bond.

Homolytic Substitution by Succinimidyl Radicals on Aryltins

The reaction of this compound with N-bromosuccinimide (NBS) proceeds through a free-radical chain mechanism. In the presence of a radical initiator or upon thermal or photochemical initiation, NBS serves as a source of the bromine radical (Br•). The bromine radical can abstract a hydrogen atom from a suitable donor or, more relevantly here, facilitate the formation of the succinimidyl radical.

The key step in the mechanism is the bimolecular homolytic substitution (Sн2) at the tin atom by the succinimidyl radical. This attack leads to the cleavage of a tin-tolyl bond, generating a p-tolyl radical and N-(tri-p-tolylstannyl)succinimide. The p-tolyl radical then abstracts a bromine atom from another molecule of NBS to form p-bromotoluene and regenerate the succinimidyl radical, thus propagating the chain. This reaction demonstrates the susceptibility of the tin-carbon bond to radical attack.

Table 2: Key Steps in the Homolytic Substitution of this compound

| Step | Reaction Description | Equation |

| Initiation | Formation of Initiator Radical | Initiator → 2 R• |

| Propagation 1 | Sн2 attack by Succinimidyl Radical | (p-Tolyl)₄Sn + •N(CO)₂CH₂CH₂ → (p-Tolyl)₃Sn-N(CO)₂CH₂CH₂ + p-Tolyl• |

| Propagation 2 | Bromine Abstraction by Tolyl Radical | p-Tolyl• + Br-N(CO)₂CH₂CH₂ → p-Tolyl-Br + •N(CO)₂CH₂CH₂ |

Mechanisms of Tin-Carbon Bond Cleavage in Triorganotin Derivatives

Once the first tolyl group is cleaved from this compound, a tri-p-tolyltin species is formed, such as [ (p-Tolyl)₃Sn ]⁺ in the case of electrophilic cleavage. The cleavage of the subsequent tin-carbon bonds in this derivative can proceed through different mechanisms.

If the triorganotin species is cationic, it becomes significantly more electrophilic than the parent tetraorganotin compound. This increased electrophilicity at the tin center makes it more susceptible to nucleophilic attack. A nucleophile can coordinate to the tin atom, forming a pentacoordinate intermediate. This intermediate can then undergo rearrangement and subsequent cleavage of a second tolyl group. In some cases, intramolecular nucleophilic substitution can occur if a suitable nucleophilic group is present within the molecule, leading to the formation of cyclic transition states. researchgate.net The reactivity and the precise pathway depend heavily on the nature of the nucleophile and the reaction conditions.

Functionalization and Derivatization Reactions of this compound

The reactivity of this compound extends to various functionalization and derivatization reactions, enabling the introduction of diverse functional groups onto the tin center. These reactions typically proceed via the cleavage of one or more tin-carbon bonds, offering pathways to a range of organotin compounds with tailored properties. This section explores key derivatization reactions involving O,O-dialkyl and alkylene dithiophosphoric acids, as well as the formation of organotin carboxylates and xanthates.

Reactions with O,O-Dialkyl and Alkylene Dithiophosphoric Acids

The interaction of this compound with O,O-dialkyl and alkylene dithiophosphoric acids represents a significant route for the synthesis of mixed organotin dithiophosphates. These reactions involve the cleavage of the tin-aryl bond by the acidic proton of the dithiophosphoric acid, leading to the formation of toluene as a byproduct and the attachment of the dithiophosphate (B1263838) ligand to the tin atom.

The stoichiometry of the reaction can be controlled to achieve the desired degree of substitution. For instance, reacting this compound with two equivalents of an O,O-dialkyl dithiophosphoric acid typically results in the formation of di-p-tolyltin bis(O,O-dialkyl dithiophosphates). The general reaction can be represented as follows:

(p-CH₃C₆H₄)₄Sn + 2 (RO)₂P(S)SH → (p-CH₃C₆H₄)₂Sn[S₂P(OR)₂]₂ + 2 p-CH₃C₆H₅

Similarly, reactions with alkylene dithiophosphoric acids, derived from glycols, yield di-p-tolyltin bis(O,O-alkylene dithiophosphates). These compounds feature a cyclic dithiophosphate ligand.

Detailed mechanistic studies suggest that the reaction proceeds through a protonolysis mechanism, where the acidic proton of the dithiophosphoric acid attacks the electron-rich ipso-carbon of the tolyl group, facilitating the cleavage of the Sn-C bond.

The resulting di-p-tolyltin dithiophosphate derivatives are often crystalline solids and have been characterized extensively using various spectroscopic techniques, including ¹H, ¹³C, ³¹P, and ¹¹⁹Sn NMR spectroscopy, as well as infrared spectroscopy. The spectroscopic data are crucial for confirming the coordination mode of the dithiophosphate ligands, which can be either monodentate or bidentate.

| Reactant (Dithiophosphoric Acid) | Product | Key Spectroscopic Data |

| O,O-Diethyldithiophosphoric acid | Di-p-tolyltin bis(O,O-diethyl dithiophosphate) | ¹¹⁹Sn NMR: Shift indicative of a higher coordination number than tetracoordinate tin. IR (cm⁻¹): ν(P=S) and ν(P-S) bands confirm ligand coordination. |

| O,O-Diisopropyldithiophosphoric acid | Di-p-tolyltin bis(O,O-diisopropyl dithiophosphate) | ³¹P NMR: Chemical shift reflects the electronic environment of the phosphorus atom upon coordination. |

| 2,3-Butylene dithiophosphoric acid | Di-p-tolyltin bis(O,O-2,3-butylene dithiophosphate) | ¹H NMR: Characteristic signals for the tolyl and alkylene protons. |

Formation of Organotin Carboxylates and Xanthates

The cleavage of tin-carbon bonds in this compound can also be effected by carboxylic acids and xanthic acids, leading to the formation of organotin carboxylates and xanthates, respectively. These reactions provide versatile synthetic routes to organotin compounds with a wide range of potential applications.

The reaction of this compound with carboxylic acids (R'COOH) can be controlled to yield tri-p-tolyltin carboxylates or di-p-tolyltin dicarboxylates, depending on the reaction conditions and stoichiometry. The reaction with one equivalent of a carboxylic acid typically yields the tri-p-tolyltin derivative:

(p-CH₃C₆H₄)₄Sn + R'COOH → (p-CH₃C₆H₄)₃Sn(OOCR') + p-CH₃C₆H₅

Using two equivalents of the carboxylic acid can lead to the formation of the di-p-tolyltin dicarboxylate:

(p-CH₃C₆H₄)₄Sn + 2 R'COOH → (p-CH₃C₆H₄)₂Sn(OOCR')₂ + 2 p-CH₃C₆H₅

These organotin carboxylates have been the subject of extensive structural and biological investigations. nih.govresearchgate.netnih.govresearchgate.net Their structural diversity is a key area of interest in organotin chemistry. nih.gov

Similarly, xanthic acids (or their salts) react with organotin precursors to form organotin xanthates. While the direct reaction of this compound with xanthic acid is less commonly reported, analogous reactions with other organotin precursors suggest that the cleavage of a tin-tolyl bond to form a tin-xanthate linkage is a feasible synthetic strategy. The general structure of a di-p-tolyltin dixanthate would be (p-CH₃C₆H₄)₂Sn(S₂COR')₂. The synthesis of bis-dithiocarbamato di-p-tolyl tin(IV) has been reported through the reaction of di-p-tolyltin(IV) dichloride with sodium salts of dithiocarbamic acids. zenodo.org

The characterization of these organotin carboxylates and xanthates relies heavily on spectroscopic methods. In particular, the difference (Δν) between the asymmetric and symmetric stretching vibrations of the carboxylate group (νₐₛ(COO) and νₛ(COO)) in the infrared spectrum can provide valuable information about the coordination mode of the carboxylate ligand (monodentate, bidentate chelating, or bridging).

| Reactant | Product Type | General Structure |

| Carboxylic Acid (R'COOH) | Tri-p-tolyltin Carboxylate | (p-CH₃C₆H₄)₃Sn(OOCR') |

| Carboxylic Acid (R'COOH) | Di-p-tolyltin Dicarboxylate | (p-CH₃C₆H₄)₂Sn(OOCR')₂ |

| Xanthic Acid (R'OCSSH) | Di-p-tolyltin Dixanthate | (p-CH₃C₆H₄)₂Sn(S₂COR')₂ |

Coordination Chemistry of Tetra P Tolyltin and Its Derivatives

Ligand Design and Synthesis for Coordination Complexes

The design of ligands for organotin coordination complexes often involves incorporating functional groups capable of donating electron pairs to the tin center. For derivatives related to Tetra-p-tolyltin, this can involve modifying the tolyl groups or utilizing organotin halides and oxides as starting materials with various organic ligands. Common synthetic routes include ligand substitution reactions, where pre-formed organotin complexes react with new ligands, or reactions involving organotin halides (e.g., R₃SnX, R₂SnX₂) with functionalized organic molecules gelest.comuobabylon.edu.iq.

Organotin compounds, including those bearing aryl substituents, can also act as building blocks in self-assembly processes, forming intricate molecular architectures nih.gov. Ligands such as carboxylates, dithiocarbamates, and N-donor heterocycles are frequently employed, often coordinating through oxygen, sulfur, or nitrogen atoms, respectively nih.govtandfonline.comoup.comjmchemsci.com. For instance, triorganotin halides and diorganotin dihalides are readily converted into complexes by reacting with ligands that possess chelating capabilities gelest.com.

Chelate Structures and Denticity in Organotin Complexes

The denticity of a ligand—the number of donor atoms it can use to bind to a central metal atom—plays a critical role in forming chelate structures and influencing the coordination geometry around tin. In organotin chemistry, ligands can coordinate in monodentate, bidentate (chelating), or bridging modes. Carboxylate ligands, for example, are well-known to coordinate to organotin centers in bidentate or anisobidentate bridging fashions, contributing to the formation of polymeric or discrete structures bsmiab.orgdoi.org. Dithiocarbamate (B8719985) ligands have also been shown to exhibit both monodentate and bidentate coordination behavior with organotin(IV) centers, depending on the specific complex and reaction conditions niscpr.res.in.

The formation of chelate rings, where a ligand binds to the tin atom at two or more points, can significantly stabilize the resulting complex and influence the stereochemistry. The presence of aryl groups, such as the p-tolyl moiety, can further impact these structures through steric effects and potential π-interactions.

Spectroscopic Characterization of Coordination Environments

A suite of spectroscopic techniques is indispensable for elucidating the structure and coordination environment of organotin complexes. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹¹⁹Sn NMR, is paramount for determining the coordination number and geometry around the tin atom, as chemical shifts are highly sensitive to these parameters bsmiab.orgtandfonline.comoup.comdoi.org. For instance, five-coordinate tin species typically exhibit ¹¹⁹Sn NMR signals in a different range compared to six-coordinate or four-coordinate counterparts. Infrared (IR) spectroscopy is vital for identifying the coordination of specific functional groups within the ligands, often indicated by shifts in characteristic vibrational frequencies (e.g., C=O, C-S, S-H stretching bands) bsmiab.orgtandfonline.comdoi.org. Mössbauer spectroscopy, specifically using the ¹¹⁹mSn isotope, provides valuable information regarding the oxidation state of tin and the nature of its electronic environment, including quadrupole splitting and isomer shifts, which are diagnostic of stereochemistry bsmiab.orgniscpr.res.in.

Table 1: Representative Spectroscopic Data of Organotin Complexes

| Complex Formula Example | Ligand Type | Coordination Number | ¹¹⁹Sn NMR (ppm) | Proposed Geometry | Citation |

| [Ph₂SnCl(BuACDA)] | Carbodithioate | 5 | -10.2 | Distorted Trigonal Bipyramidal | tandfonline.com |

| [Bu₂Sn(BuACDA)₂] | Carbodithioate | 6 | -256.7 | Highly Distorted Octahedral | tandfonline.com |

| [R₂Sn(o-SC₆H₄CO₂)]₆ (R=Me, nBu) | Mercaptobenzoic Acid | 6 | Varies | Hexanuclear Macrocycles | nih.gov |

| [(Me₂Sn)₂(μ-S)₂(S₂CNMe₂)] (hypothetical example based on general trends) | Dithiocarbamate | 4 | Varies | Tetrahedral | niscpr.res.in |

| [R₃Sn(L)] (e.g., Triphenyltin with N-phthaloylamino acids) | N-Phthaloylamino Acid | 5 | Varies | Polymeric Trigonal Bipyramidal | oup.com |

Note: Specific ¹¹⁹Sn NMR values for some complex types are generalized based on trends reported in the literature.

Stereochemical Implications of Expanded Coordination Numbers at Tin

The expansion of tin's coordination number from four to five or six significantly alters its stereochemistry. In five-coordinate organotin complexes, the geometry is typically trigonal bipyramidal, with organic groups often occupying equatorial positions and more electronegative ligands or donor atoms residing in axial sites bsmiab.orgacs.orgtandfonline.comdoi.orgscispace.com. For six-coordinate complexes, an octahedral geometry is most common, with various arrangements of organic and inorganic ligands around the central tin atom bsmiab.orgrjpbcs.comjmchemsci.comcdnsciencepub.com.

Supramolecular Assembly Driven by Organotin Coordination

Organotin compounds, including those with aryl substituents, are increasingly recognized for their ability to participate in supramolecular assembly. This self-assembly process can lead to the formation of intricate structures such as macrocycles, cages, and extended networks driven by coordination bonds and non-covalent interactions like hydrogen bonding (e.g., C-H···S, O-H···N) and π-π stacking nih.govnih.govrsc.orgorientjchem.orgcdnsciencepub.com.

The use of organotin compounds as molecular building blocks, or "tectons," allows for the rational design of supramolecular architectures. For example, di- and trinuclear organotin(IV) complexes linked by aromatic connectors can self-assemble with dicarboxylates to form macrocyclic and cage-type structures nih.gov. These assemblies leverage the coordination capabilities of the tin center and the intermolecular interactions of the organic components, including the aryl groups, to create ordered, extended systems.

The coordination chemistry of this compound and its derivatives, while often involving functionalized precursors or related aryl organotin species, showcases the remarkable versatility of tin in forming diverse coordination complexes. Through careful ligand design and synthetic strategies, organotin compounds can achieve expanded coordination numbers, leading to complex stereochemistries and the formation of sophisticated supramolecular assemblies. Spectroscopic techniques, particularly ¹¹⁹Sn NMR, IR, and Mössbauer spectroscopy, are crucial for characterizing these structures, providing insights into the coordination environment and geometry around the tin atom. The continued exploration of organotin coordination chemistry promises further advancements in materials science, catalysis, and medicinal applications.

Compound List

this compound ((CH₃C₆H₄)₄Sn)

Tri-p-tolyltin chloride ((CH₃C₆H₄)₃SnCl)

Diphenyltin dichloride (Ph₂SnCl₂)

Dibutyltin dichloride (Bu₂SnCl₂)

Triphenyltin hydroxide (B78521) (Ph₃SnOH)

Dibutyltin oxide (Bu₂SnO)

Organotin complexes with mercaptobenzoic acid

Organotin complexes with carbodithioate ligands

Organotin complexes with N-phthaloylamino acids

Organotin complexes with carboxylate ligands

Organotin complexes with dithiocarbamate ligands

Computational Chemistry and Theoretical Modelling of Tetra P Tolyltin

Quantum Mechanical (QM) Computations for Energy Barriers and Conformations

Quantum mechanical calculations are instrumental in determining the energy landscape of molecules, including the barriers associated with internal rotations and preferred molecular conformations. For tetra-p-tolyltin, studies have investigated the rotational dynamics of its tolyl groups. Research indicates that the tolyl groups in tetra(p-tolyl)tin experience significantly hindered internal rotation compared to phenyl groups in tetraphenyltin. Specifically, NMR relaxation data, analyzed using the Woessner approach, suggests slower ring rotation in tetra(p-tolyl)tin. Furthermore, the internal rotation of the methyl group on the tolyl ring is also found to be highly hindered. QM computations have been performed to provide a basis for comparison with these experimental findings, aiming to quantify these rotational energy barriers. researchgate.net

Density Functional Theory (DFT) Studies of Electronic Structure and Hyperconjugation

Density Functional Theory (DFT) is a powerful method for investigating the electronic structure of molecules, including charge distribution and bonding characteristics. Studies on tetra(p-tolyl)tin suggest that hyperconjugation plays a role in its molecular properties. The interaction between the π-electrons of the tolyl rings and the 5d orbitals of tin is hypothesized to account for the observed hindrances to the rotation of the tolyl rings and their methyl substituents. This electronic interaction influences the conformational preferences and potentially the reactivity of the compound. researchgate.net DFT has also been employed in broader studies of organotin compounds to understand their electronic properties. researchgate.net

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular Dynamics (MD) simulations are essential for understanding how molecules behave in solution, capturing dynamic processes such as diffusion, solvation, and conformational changes over time. While specific MD studies focusing exclusively on this compound in solution might be limited in readily accessible literature, the general principles of MD simulations are well-established for studying organometallic compounds. MD simulations typically involve constructing a molecular system, assigning force field parameters, and then propagating the atomic trajectories based on Newton's equations of motion. mdpi.comnih.gov Such simulations can provide insights into the correlation times for rotational motions and activation barriers, as demonstrated in studies analyzing NMR relaxation data for tetra(p-tolyl)tin in solution. researchgate.netscispace.com These simulations require realistic force fields to accurately describe intermolecular interactions, which are crucial for capturing condensed-phase behavior. nih.gov

Ab Initio and Semi-Empirical Calculations for Spectroscopic Parameter Prediction

Ab initio and semi-empirical calculations are employed to predict various spectroscopic parameters, which can then be compared with experimental data for validation. Ab initio methods, based on fundamental quantum mechanical principles without empirical parametrization (though approximations are made), can provide highly accurate predictions of molecular properties. nih.govscirp.org Semi-empirical methods, such as AM1, PM3, or MNDO, offer a balance between accuracy and computational cost by incorporating empirical parameters derived from experimental data or more rigorous calculations. numberanalytics.comnumberanalytics.comwikipedia.orgdtic.mil These methods are particularly useful for predicting spectroscopic properties like Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) frequencies. For this compound, ab initio QM computations have been used to obtain rotational energy barriers, which are then compared with experimental results derived from NMR relaxation studies. researchgate.net The prediction of spectroscopic parameters is crucial for characterizing molecular structure and electronic environment.

Applications of Tetra P Tolyltin in Advanced Materials Science

Role as Precursors for Inorganic Tin Materials

Organotin compounds, including Tetra-p-tolyltin, can serve as valuable precursors for the synthesis of various inorganic tin-containing materials due to the controlled decomposition and release of tin species under specific conditions.

Precursors for Tin Sulfide (B99878) Thin Film Deposition (e.g., AACVD)

Tin sulfide (SnS) thin films are of interest for applications in solar cells and thermoelectric devices owing to their semiconductor properties and earth abundance. Aerosol-assisted chemical vapor deposition (AACVD) is a technique employed for depositing these films, often utilizing organotin dithiocarbamate (B8719985) complexes as single-source precursors. While specific studies detailing the use of this compound in AACVD for tin sulfide deposition were not found in the initial search, related organotin compounds demonstrate the principle. For instance, dibutylbis(diethyldithiocarbamato)tin(IV) and tin(IV) thiolates have been successfully used for SnS and SnS₂ deposition. Deposition temperatures typically range from 350 °C to 545 °C, with the resulting film phase (SnS or SnS₂) being dependent on the temperature. Films deposited at lower temperatures (around 450 °C) tend to yield SnS₂, while higher temperatures (around 500 °C) favor SnS formation rsc.orgresearchgate.netpsu.edubeilstein-journals.orgrsc.orgresearchgate.netscience.govnih.gov. The conductivity of SnS films can range from 0.003 to 0.19 S·cm⁻¹ depending on the deposition temperature rsc.org. The p-tolyl groups in this compound could potentially influence the decomposition pathway and the resulting film morphology and properties.

Organotin Precursors in Zeolite (e.g., Sn-Beta) Synthesis

Tin-containing zeolites, particularly Sn-Beta, have gained prominence as effective catalysts for various organic transformations, including biomass conversion and isomerization reactions, owing to the Lewis acidity imparted by the incorporated tin species mdpi.comtandfonline.comresearchgate.net. The synthesis of Sn-Beta typically involves incorporating tin into the zeolite framework during hydrothermal crystallization or through post-synthesis methods. While common precursors include tin(IV) chloride (SnCl₄), tin(II) acetate, and tin(II) chloride mdpi.comtandfonline.comnih.govsoton.ac.ukrsc.org, organotin precursors such as methyl tin trichloride (B1173362) (Me-SnCl₃) and phenyl tin trichloride (Ph-SnCl₃) have also been explored, influencing the nature and distribution of tin sites within the zeolite framework researchgate.netrsc.org. The incorporation of tin into the zeolite lattice is critical for its catalytic activity rsc.orgscience.govtandfonline.com. Although direct studies using this compound for Sn-Beta synthesis were not explicitly found, its structure as an organotin compound suggests it could potentially be employed, with the p-tolyl ligands potentially influencing the crystallization process and the final tin speciation.

Development of Hybrid Organic-Inorganic Tin-Containing Materials

Hybrid organic-inorganic materials leverage the synergistic properties of both organic and inorganic components, leading to enhanced functionalities. Organotin oxo-clusters have been identified as versatile nanobuilding blocks for constructing such hybrid systems tandfonline.comresearchgate.net. The tin-carbon bond in organotins is known for its relative stability towards hydrolysis, making them suitable for integration into hybrid materials where organic and inorganic phases are interfaced cambridge.org. Compounds incorporating p-tolyl groups, such as certain organotin-lanthanide heterometallic antimotungstates, exemplify the combination of organic moieties with inorganic frameworks acs.org. The structural features of this compound, with its robust aryl-tin bonds, position it as a potential candidate for synthesizing novel hybrid materials, where the p-tolyl groups could contribute to the organic framework or influence the material's solubility and processing characteristics.

Participation in Catalytic Systems

Organotin compounds can participate in catalytic systems, either as catalysts themselves or as crucial components in catalytic cycles.

Involvement in C-C Bond Forming Reactions (e.g., Cross-Coupling Reactions)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Stille couplings, are foundational in modern organic synthesis for forming carbon-carbon bonds researchgate.netresearchgate.netcambridge.orgacs.orgnih.govresearchgate.netmdpi.comsigmaaldrich.com. The Stille reaction specifically utilizes organotin compounds as nucleophilic coupling partners acs.org. This compound has been noted in the context of palladium-catalyzed cross-coupling reactions, specifically in relation to "Some Reactions of Tetra-para-tolyltin" catalyzed by PdCl₂/Dcypm researchgate.net. While specific yields and reaction conditions for this compound in these reactions require further detailed investigation, its structure is amenable to the transmetalation step characteristic of palladium-catalyzed cross-coupling cycles researchgate.netresearchgate.netcambridge.orgacs.org.

Table 1: Representative Cross-Coupling Reaction Mechanisms

| Step | Description | Key Intermediates |

| Oxidative Addition | The Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., aryl halide). | Pd(0) → Pd(II) |

| Transmetalation | The organometallic nucleophile (e.g., organotin) transfers its organic group to the Pd(II) center. | Pd(II)-R |

| Reductive Elimination | The two organic groups on the Pd(II) center couple, forming the new C-C bond and regenerating Pd(0). | Pd(0) |

Exploration in Transition-Metal-Free Catalysis

The field of organocatalysis has emerged as a powerful alternative to transition-metal catalysis, employing small organic molecules to accelerate reactions. These catalysts can act as Lewis acids, Lewis bases, Brønsted acids, or Brønsted bases, enabling a wide range of transformations with high selectivity and efficiency, often aligning with principles of green chemistry youtube.commt.comwikipedia.orgwikipedia.org. While organocatalysis encompasses diverse mechanisms, including enamine and iminium catalysis, there is currently limited direct evidence in the reviewed literature specifically linking this compound to transition-metal-free catalytic systems. Further research would be needed to explore any potential role of this compound or its derivatives in this burgeoning area of catalysis.

Design of Tin-Based Lewis Acid Catalysts from Organotin Precursors

Organotin compounds are recognized for their inherent Lewis acid characteristics, which enable them to catalyze a variety of chemical transformations rjpbcs.comrsc.org. These properties position them as key precursors in the design and synthesis of sophisticated catalytic systems. For instance, organotin precursors are integral to the hydrothermal synthesis of Lewis acid zeolites, such as Sn-Beta, where their incorporation into the zeolite framework yields catalytically active sites rsc.org.

The specific nature of the organotin precursor employed can significantly influence the resultant catalytic properties. Research has indicated that precursors like methyl tin trichloride can enhance the fraction of open defect sites within Sn-Beta zeolites. These specific defect sites have demonstrated high activity in crucial reactions, such as the ring opening of epoxides with methanol (B129727) rsc.org.

While direct experimental data detailing the use of this compound specifically as a precursor for designing Lewis acid catalysts is not extensively detailed in the provided literature, its structural classification as a tetraorganotin compound places it firmly within the group of organotins known for their catalytic potential rjpbcs.comlupinepublishers.comresearchgate.netlupinepublishers.com. The general industrial synthesis of organotin compounds often involves the alkylation of tin halides with organometallic reagents, such as organoaluminum compounds, which yields tetraorganotin species. These tetraorganotins can then be further functionalized or utilized as starting materials for the development of novel catalysts. Their ability to activate substrates through Lewis acid-base interactions facilitates important reactions like esterification and transesterification rjpbcs.comrsc.org.

Emerging Applications in Polymer Chemistry and Advanced Functional Materials

Organotin compounds have a well-established presence in polymer chemistry, primarily serving as catalysts and stabilizers. They are extensively utilized in the industrial production of polymers such as polyurethanes and are critical for stabilizing polyvinyl chloride (PVC) against degradation induced by heat and light lupinepublishers.comresearchgate.netlupinepublishers.comresearchgate.netuobabylon.edu.iqtuvsud.commdpi.com. Furthermore, their utility extends to applications within silicone polymers lupinepublishers.comuobabylon.edu.iq.

Beyond their traditional roles, organotin compounds are increasingly finding applications in the development of advanced functional materials nih.govidu.ac.idfau.denanogune.euresearchgate.net. A notable example involves tetrakis(4-ethynylphenyl)stannane, a related tetra-substituted tin compound, which has been employed as a monomer in the synthesis of conjugated microporous polymers (CMPs). CMPs incorporating tin-centered networks derived from this precursor have exhibited substantial surface areas, with reported values reaching up to 649 m²/g researchgate.net. Investigations into these polymer networks often involve the controlled cleavage of tin-carbon bonds, highlighting the utility of such organotin compounds as structural building blocks for creating materials with precisely tailored properties researchgate.net. This compound itself has been a subject of study concerning the selective cleavage of its tin-carbon bonds, for instance, through reactions with iodoacetic acid. This research suggests its potential as a precursor in the synthesis of functional organic materials where precise manipulation of chemical bonds is a key requirement researchgate.net.

Data on Related Organotin-Based Materials

While specific quantitative data for this compound in the context of Lewis acid catalyst design or emerging material applications is limited in the provided search results, data from a closely related organotin compound used in advanced materials synthesis is presented below to illustrate the principles.

| Polymer Type | Tin-Containing Monomer | Surface Area (m²/g) | Reference |

| Conjugated Microporous Polymers (CMPs) | Tetrakis(4-ethynylphenyl)stannane | 649 | researchgate.net |

Listed Compounds:

this compound

Organotin compounds

Methyl tin trichloride (Me-SnCl₃)

Sn-Beta (Zeolite)

Tin tetrachloride (SnCl₄)

Organoaluminum compounds

Tetraorganotin species

Dibutyltin dilaurate

Dibutyltin oxide

Dibutyltin maleate (B1232345)

Dibutyltin methyl maleate

Polyurethanes

Polyvinyl chloride (PVC)

Silicone polymers

Tetrakis(4-ethynylphenyl)stannane

Conjugated microporous polymers (CMPs)

Iodoacetic acid

Tin-carbon bonds

Conclusion and Future Research Directions

Summary of Key Academic Contributions

Tetra-p-tolyltin has been a subject of significant academic interest, contributing to our understanding of organotin chemistry. Its reactivity towards electrophilic cleavage has provided insights into the steric and electronic factors governing Sn-C bond stability. Furthermore, its utility in Stille coupling reactions highlights its role in synthetic organic chemistry. The extensive ¹³C NMR relaxation studies have also advanced our comprehension of molecular dynamics in organometallic compounds.

Unexplored Reactivity and Synthetic Avenues

While its reactions with common electrophiles like halogens and acids are documented, further exploration into its reactivity with a broader range of reagents, including Lewis acids, organometallic reagents, and oxidizing agents, could reveal novel transformations. Investigating milder or more selective synthetic routes that improve yields and reduce by-products remains an area for development.

Potential for Novel Coordination Complex Design

The this compound framework, with its four potentially modifiable tolyl groups and the Lewis acidic tin center, offers opportunities for designing novel coordination complexes. These complexes could exhibit interesting electronic, optical, or catalytic properties, potentially serving as precursors for advanced materials or as components in supramolecular assemblies.

Advances in Computational Studies and Predictive Modeling

Continued advancements in computational chemistry can provide deeper insights into the electronic structure, bonding, and reaction mechanisms of this compound. Predictive modeling could be employed to forecast its behavior in novel chemical environments or to design derivatives with tailored properties for specific applications, such as enhanced catalytic activity or specific material characteristics.

Emerging Roles in Advanced Materials and Catalysis

The tin-carbon bond and the aromatic nature of the tolyl groups suggest potential applications in advanced materials, such as precursors for tin-containing nanoparticles, thin films, or polymers with unique electronic or optical properties. Its potential as a ligand or component in organometallic catalysts, particularly in areas like polymerization or cross-coupling, warrants further investigation.

Q & A

Q. What are the established protocols for synthesizing Tetra-ppp-tolyltin with high yield and purity, and how can experimental reproducibility be ensured?

Methodological Answer:

- Synthesis Optimization : Use Grignard or transmetallation reactions with stoichiometric control of -tolyl ligands. Purify via recrystallization (e.g., using hexane/dichloromethane) or column chromatography.

- Reproducibility : Document reaction conditions (temperature, solvent, catalyst) in detail, adhering to guidelines for experimental rigor .

- Yield Validation : Report isolated yields alongside spectroscopic purity (e.g., , elemental analysis). For reproducibility, provide step-by-step workflows, as emphasized in standardized experimental reporting .

Q. How can researchers confirm the structural integrity of Tetra-ppp-tolyltin using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy : Combine , , and NMR to verify ligand coordination and tin center geometry. Compare chemical shifts with literature benchmarks .

- X-Ray Crystallography : Resolve crystal structures to confirm tetrahedral geometry. Note: Crystallization solvents (e.g., THF) may influence packing; report solvent effects .

- Elemental Analysis : Validate stoichiometry via C/H/Sn ratios, ensuring deviations <0.4% .

Q. What are the stability considerations for Tetra-ppp-tolyltin under ambient and thermal conditions?

Methodological Answer:

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., >150°C).

- Ambient Stability : Store in inert atmospheres (argon) to prevent oxidation. Monitor degradation via periodic NMR or FT-IR .

- Light Sensitivity : Use UV-Vis spectroscopy to assess photolytic degradation kinetics .

II. Advanced Research Questions

Q. How can contradictory NMR spectral data for Tetra-ppp-tolyltin across different solvent systems be systematically resolved?

Methodological Answer:

- Solvent Effects Study : Acquire NMR spectra in polar (DMSO) vs. non-polar (CDCl) solvents to evaluate solvation-driven shifts.

- Computational Modeling : Compare experimental shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA) to identify solvent-induced electronic perturbations .

- Meta-Analysis : Cross-reference datasets from multiple studies, noting solvent, concentration, and temperature variables. Address contradictions via controlled replication .

Q. What mechanistic insights explain Tetra-ppp-tolyltin’s reactivity in cross-coupling catalysis, and how can competing pathways be distinguished?

Methodological Answer:

- Kinetic Studies : Use in situ NMR or stopped-flow techniques to monitor intermediate formation (e.g., tin-palladium complexes).

- Isotopic Labeling : Introduce -labeled ligands to track ligand transfer pathways via mass spectrometry .

- Competing Pathway Analysis : Employ Eyring plots to compare activation parameters for oxidative addition vs. transmetallation steps .

Q. What methodologies are effective in assessing the environmental persistence and ecotoxicological impact of Tetra-ppp-tolyltin?

Methodological Answer:

- Degradation Studies : Simulate environmental conditions (pH, UV exposure) and quantify breakdown products (e.g., tri--tolyltin) via LC-MS/MS .

- Toxicity Assays : Use Daphnia magna or algal bioassays to determine LC values. Compare with structurally analogous organotins (e.g., tributyltin) .

- Sediment Interaction Analysis : Conduct batch adsorption experiments to model soil/water partitioning coefficients () .

III. Data Analysis and Reporting

Q. How should researchers design tables and figures to present structural and reactivity data for Tetra-ppp-tolyltin while adhering to journal guidelines?

Methodological Answer:

- Tables : Summarize spectroscopic data (e.g., NMR shifts, coupling constants) with clear column headings and footnotes explaining anomalies .

- Figures : Use high-resolution crystallographic diagrams (1.5–2× final size) with labeled axes and B-factor ellipsoids. Avoid decorative elements like borders .

- Data Availability : Deposit raw spectra and crystallographic files (CIF) in repositories like Zenodo or Cambridge Structural Database .

Q. What strategies mitigate biases when interpreting conflicting literature on Tetra-ppp-tolyltin’s catalytic efficiency?

Methodological Answer:

- Blind Reanalysis : Re-evaluate raw data from prior studies without access to original conclusions to reduce confirmation bias .

- Sensitivity Analysis : Test catalytic performance under varying conditions (e.g., substrate scope, catalyst loading) to identify boundary limitations .

- Collaborative Verification : Partner with independent labs to validate key findings, ensuring methodological transparency .

IV. Emerging Research Directions

Q. How can advanced computational models (e.g., DFT, MD) predict Tetra-ppp-tolyltin’s behavior in novel reaction environments?

Methodological Answer:

- DFT Applications : Calculate bond dissociation energies (BDEs) for Sn–C bonds to predict thermal stability. Validate with experimental TGA/DSC .

- Molecular Dynamics (MD) : Simulate solvation dynamics in ionic liquids to guide solvent selection for catalytic applications .

- Machine Learning : Train models on existing organotin datasets to predict unexplored reactivity patterns .

Q. What interdisciplinary approaches integrate Tetra-ppp-tolyltin into materials science (e.g., polymer additives, nanostructured catalysts)?

Methodological Answer:

- Polymer Composite Design : Use Tin–C bonds as crosslinking sites in silicone polymers. Characterize mechanical properties via DMA and tensile testing .

- Nanoparticle Synthesis : Employ Tetra--tolyltin as a precursor for SnO nanocatalysts. Analyze morphology via TEM and BET surface area .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.